molecular formula C15H14O2S B12517827 [2-Methoxy-4-(methylsulfanyl)phenyl](phenyl)methanone CAS No. 775321-33-0

[2-Methoxy-4-(methylsulfanyl)phenyl](phenyl)methanone

Cat. No.: B12517827
CAS No.: 775321-33-0
M. Wt: 258.3 g/mol
InChI Key: JPNDKVHCMIUNOE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)phenylmethanone: is an organic compound with the molecular formula C15H14O2S It is characterized by the presence of a methoxy group, a methylsulfanyl group, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfanyl)phenylmethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with phenylmagnesium bromide, followed by oxidation to yield the desired methanone compound . Another approach involves the use of 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and subsequent methylation and sulfonation reactions to form the target compound .

Industrial Production Methods: Industrial production of 2-Methoxy-4-(methylsulfanyl)phenylmethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylsulfanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-Methoxy-4-(methylsulfanyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, 2-Methoxy-4-(methylsulfanyl)phenylmethanone is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy in treating various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a cyclooxygenase (COX) inhibitor, reducing inflammation by blocking the production of prostaglandins . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-(methylsulfanyl)phenylmethanone is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

775321-33-0

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2S/c1-17-14-10-12(18-2)8-9-13(14)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

JPNDKVHCMIUNOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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